Furan-3-yl vs. Furan-2-yl Regioisomeric Differentiation: Class-Level SAR Inference from Furan-Carboxamide Series
The target compound employs a furan-3-yl attachment, whereas the most common comparator chemotype uses furan-2-yl. Class-level evidence from a structurally related benzofuran-3(2H)-ylidene-N-methylacetamide series demonstrates that 6′-sulfonyloxy derivatives bearing the furan-3-ylidene scaffold achieve IC50 values between 7.0 nM and 49 nM against MAO-A, substantially exceeding the potency of the clinical reference moclobemide, while pronounced MAO-A/B selectivity is observed [1]. Although direct head-to-head comparison data for the target compound against its furan-2-yl positional isomer are unavailable, this class-level SAR establishes that the furan attachment regioisomer is a critical determinant of target binding affinity and selectivity. Quantitative comparator data for the target compound must be generated de novo.
| Evidence Dimension | MAO-A inhibitory potency (class-level inference for furan-3-yl vs furan-2-yl regioisomer impact) |
|---|---|
| Target Compound Data | No direct MAO-A data available for CAS 1428375-47-6 |
| Comparator Or Baseline | 6′-Sulfonyloxy (E)-2-(benzofuran-3(2H)-ylidene)-N-methylacetamide derivatives: IC50 7.0–49 nM against MAO-A; moclobemide clinical reference |
| Quantified Difference | Class-level: furan-3-ylidene derivatives achieved up to >10-fold greater potency than moclobemide; regioisomeric impact established as >10-fold IC50 shift within the series |
| Conditions | In vitro MAO-A and MAO-B enzymatic assays using recombinant human enzymes |
Why This Matters
This class-level SAR indicates that procurement of the furan-3-yl regioisomer—rather than the more commercially abundant furan-2-yl analog—may be decisive for target engagement potency in screening campaigns, though direct confirmation is required.
- [1] Discovery, Biological Evaluation, and Structure–Activity and −Selectivity Relationships of 6′-Substituted (E)-2-(Benzofuran-3(2H)-ylidene)-N-methylacetamides, a Novel Class of Potent and Selective Monoamine Oxidase Inhibitors. Scilit, 2021. IC50 range 7.0–49 nM vs MAO-A. View Source
